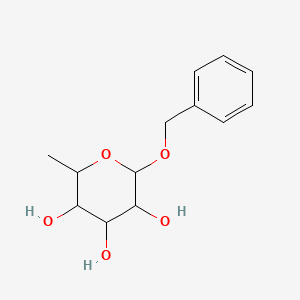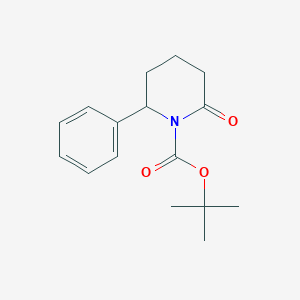![molecular formula C12H12F3NO2 B12100935 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide: is a chemical compound with the following properties:
Chemical Formula: CHFNO
Molecular Weight: 259.22 g/mol
CAS Number: 1421603-42-0
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, here’s a general outline:
Introduction of the Trifluoromethyl Group: Start with a suitable precursor containing the oxolane ring. Introduce the trifluoromethyl group at the desired position using appropriate reagents.
Carboxylation: Convert the trifluoromethyl-substituted intermediate into the carboxamide by reacting it with a carboxylating agent (e.g., carbon dioxide or a carboxylic acid derivative).
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Trifluoromethylation: Reagents like Togni’s reagent or trifluoromethyl iodide can introduce the trifluoromethyl group.
Carboxylation: Carboxylation typically involves CO or carboxylic acid derivatives (e.g., esters or acid chlorides).
Major Products: The major product is the desired 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide .
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Agrochemicals: It may have applications in crop protection or pest control.
Materials Science: Its fluorinated moiety could contribute to novel materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its trifluoromethyl group and oxolane ring suggest potential interactions with biological targets, possibly affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
While direct analogs are limited, similar compounds include:
- Other trifluoromethyl-substituted heterocycles.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: (CAS Number: 193754-31-3) .
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H2,16,17) |
InChI Key |
JLBNHQXFLKKDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)




